N,N,2-Trimethylhex-1-en-3-amine
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Overview
Description
N,N,2-Trimethylhex-1-en-3-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a hexene backbone with three methyl groups and an amine functional group, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylhex-1-en-3-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyl halide. For instance, starting with 2-methylhex-1-ene, the compound can be synthesized by reacting it with methylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as distillation and purification to remove any impurities and by-products. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethylhex-1-en-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: The major products include N-oxides and amides.
Reduction: The primary products are secondary and tertiary amines.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated amines.
Scientific Research Applications
N,N,2-Trimethylhex-1-en-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N,2-Trimethylhex-1-en-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups attached to a nitrogen atom.
Hexylamine: An amine with a hexane backbone and a single amine group.
N,N-Dimethylhexylamine: Similar to N,N,2-Trimethylhex-1-en-3-amine but with two methyl groups instead of three.
Uniqueness
This compound is unique due to its specific structure, which combines a hexene backbone with three methyl groups and an amine functional group. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61308-03-0 |
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Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,N,2-trimethylhex-1-en-3-amine |
InChI |
InChI=1S/C9H19N/c1-6-7-9(8(2)3)10(4)5/h9H,2,6-7H2,1,3-5H3 |
InChI Key |
IIMNFFCJEZZMFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C)C)N(C)C |
Origin of Product |
United States |
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